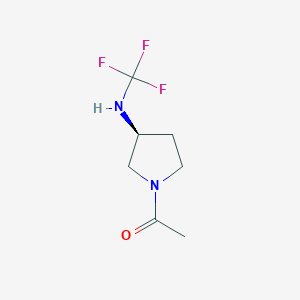
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a trifluoromethylamino group and an ethanone moiety, which contributes to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Trifluoromethylamino Group: The trifluoromethylamino group can be introduced via nucleophilic substitution reactions using trifluoromethylamine as a reagent.
Attachment of the Ethanone Moiety: The ethanone group can be attached through acylation reactions, often using acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The trifluoromethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone: The enantiomer of the compound, with different stereochemistry.
1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)propanone: A similar compound with a propanone moiety instead of ethanone.
1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)butanone: A similar compound with a butanone moiety.
Uniqueness
(S)-1-(3-((trifluoromethyl)amino)pyrrolidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of the trifluoromethylamino group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11F3N2O |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
1-[(3S)-3-(trifluoromethylamino)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H11F3N2O/c1-5(13)12-3-2-6(4-12)11-7(8,9)10/h6,11H,2-4H2,1H3/t6-/m0/s1 |
Clave InChI |
OUGLSLAGKBIVSV-LURJTMIESA-N |
SMILES isomérico |
CC(=O)N1CC[C@@H](C1)NC(F)(F)F |
SMILES canónico |
CC(=O)N1CCC(C1)NC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















